molecular formula C10H11BrINO B8160894 3-Bromo-5-iodo-N-isopropylbenzamide

3-Bromo-5-iodo-N-isopropylbenzamide

Cat. No.: B8160894
M. Wt: 368.01 g/mol
InChI Key: BQIAWHTZSPNGLE-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-N-isopropylbenzamide is a halogenated benzamide derivative featuring bromine and iodine substituents at the 3- and 5-positions of the benzene ring, respectively, and an isopropyl group attached to the amide nitrogen. Its halogen-rich structure enables unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl group may enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

3-bromo-5-iodo-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIAWHTZSPNGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-N-isopropylbenzamide typically involves the halogenation of a benzamide precursor. One common method is the bromination and iodination of N-isopropylbenzamide. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst.

    Bromination: The benzamide precursor is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position on the benzene ring.

    Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to introduce the iodine atom.

Industrial Production Methods

Industrial production of 3-Bromo-5-iodo-N-isopropylbenzamide may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-N-isopropylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Heck or Sonogashira coupling, to form new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The amide functional group can undergo oxidation or reduction reactions to form corresponding carboxylic acids or amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea can be used in the presence of a base like potassium carbonate (K2CO3).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides with different functional groups.

    Coupling Reactions: Formation of biaryl compounds or other complex molecules.

    Oxidation and Reduction: Formation of carboxylic acids or primary amines.

Scientific Research Applications

3-Bromo-5-iodo-N-isopropylbenzamide has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-N-isopropylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its molecular targets through halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-N-cyclopropyl-5-fluorobenzamide (CAS: 1147712-88-6)

Structural Differences :

  • Halogenation : Replaces iodine at the 5-position with fluorine.
  • Amide Substituent : Cyclopropyl group instead of isopropyl.
    Implications :
  • Cyclopropyl’s ring strain may influence conformational stability in biological targets.
  • Lower molecular weight (vs. iodine) improves solubility but reduces steric bulk .
Table 1: Key Properties of Halogenated Benzamides
Compound Molecular Formula Molecular Weight Substituents (Positions) Amide Group
3-Bromo-5-iodo-N-isopropylbenzamide C₁₀H₁₁BrINO 368.01 g/mol Br (3), I (5) N-isopropyl
3-Bromo-N-cyclopropyl-5-fluorobenzamide C₁₁H₁₀BrFNO 286.11 g/mol Br (3), F (5) N-cyclopropyl

3-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide (CAS: 346719-61-7)

Structural Differences :

  • Substituents : Methoxy group at the 3-position and a methyl-isoxazole moiety at the amide nitrogen.
  • Halogen-Free : Lacks bromine/iodine, limiting utility in halogen-bonding interactions.
    Implications :
  • Methoxy group enhances electron density on the aromatic ring, altering reactivity in electrophilic substitutions.

3-Amino-N-(5-bromopyridin-2-yl)benzamide (CAS: 1039972-12-7)

Structural Differences :

  • Aromatic Core : Pyridine ring replaces benzene, with bromine at the 5-position.
  • Functional Groups: Amino group at the 3-position (benzamide) vs. halogen/alkyl groups. Implications:
  • Pyridine’s nitrogen enhances hydrogen-bonding capacity and solubility in polar solvents.
  • Amino group enables conjugation or derivatization, expanding synthetic applications .
Table 2: Functional Group Impact on Physicochemical Properties
Compound Aromatic System Key Functional Groups LogP (Estimated) Applications
3-Bromo-5-iodo-N-isopropylbenzamide Benzene Br, I, N-isopropyl ~3.5 Radiopharmaceutical precursors
3-Amino-N-(5-bromopyridin-2-yl)benzamide Pyridine NH₂, Br ~1.8 Kinase inhibitor scaffolds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-5-iodo-N-isopropylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging aryl halide reactivity. Optimization involves adjusting catalysts (e.g., Pd/Cu systems), solvents (DMF or DMSO for polar aprotic stability), and temperature (80–120°C). Microwave-assisted synthesis (e.g., 1 h at 100°C under irradiation, as in ) can enhance yield and reduce side products. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers characterize the purity and structural identity of 3-bromo-5-iodo-N-isopropylbenzamide?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C, DEPT-135 for quaternary carbons) to confirm substitution patterns and isopropyl group integration.
  • HRMS (ESI+) for exact mass verification (expected [M+H]⁺ ~395.92 g/mol).
  • X-ray crystallography to resolve halogen positioning if crystallinity is achievable.
  • Elemental analysis (C, H, N) to validate stoichiometry .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is stable in anhydrous DCM or THF under inert gas (N₂/Ar). Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture due to potential amide hydrolysis. Purity degradation can be tracked via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

  • Methodological Answer : Divergences often arise from dynamic effects (e.g., rotational barriers in the isopropyl group) or solvent polarity. Use:

  • VT-NMR (variable temperature, –50°C to 50°C) to probe conformational locking.
  • DFT calculations (B3LYP/6-31G*) to simulate spectra under experimental conditions.
  • 2D NMR (COSY, NOESY) to assign coupling constants and verify spatial proximity of substituents .

Q. What strategies are effective for designing stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • pH stress (1–13, 40°C for 72 h) with LC-MS monitoring to identify hydrolytic byproducts (e.g., free benzamide or halogenated intermediates).
  • Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C likely).
  • Forced oxidation (H₂O₂/UV light) to assess radical-mediated degradation pathways .

Q. How can retrosynthetic analysis and AI-driven synthesis planning improve route efficiency?

  • Methodological Answer : Tools like Pistachio or Reaxys () enable one-step route prediction by:

  • Prioritizing disconnections at the amide bond or halogenated aryl rings.
  • Screening precursor availability (e.g., 5-iodo-isopropylamine vs. 3-bromo-5-iodobenzoic acid).
  • Validating feasibility through similarity scoring against known benzamide syntheses .

Q. What computational models predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Molecular docking to assess steric hindrance from the isopropyl group.
  • Hammett constants (σₚ values for Br and I) to quantify electronic effects on aryl electrophilicity.
  • Machine learning (e.g., RDKit descriptors) to correlate substituent positions with Suzuki-Miyaura or Sonogashira yields .

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Methodological Answer :

  • Meta-analysis of dose-response curves (IC₅₀, EC₅₀) with standardized assays (e.g., kinase inhibition).
  • Cohort stratification by cell line (HEK293 vs. HeLa) or incubation time (24–72 h).
  • Counter-screening against off-target receptors to confirm selectivity .

Methodological Considerations for Data Contradictions

  • Experimental Replication : Repeat key syntheses and bioassays across independent labs to isolate protocol-specific variables (e.g., catalyst lot variability).
  • Hybrid Modeling : Combine wet-lab data (e.g., NMR, bioactivity) with computational predictions to reconcile divergent results ().
  • Longitudinal Studies : Track compound stability and activity over extended periods (1–12 months) to identify time-dependent degradation .

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